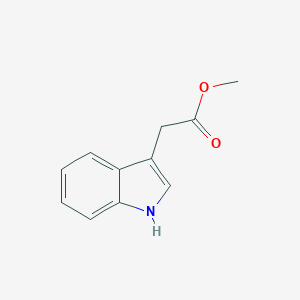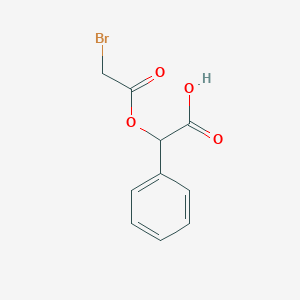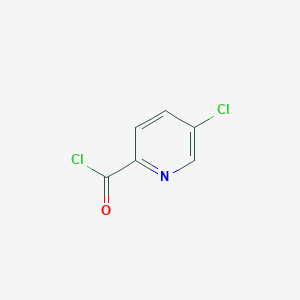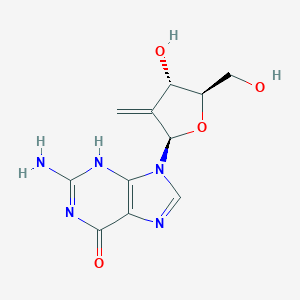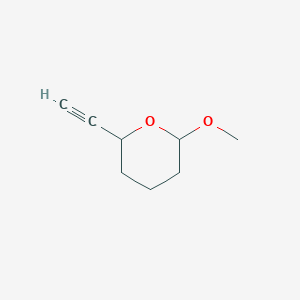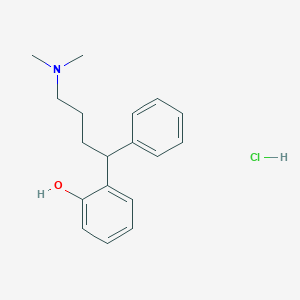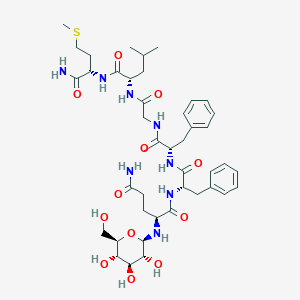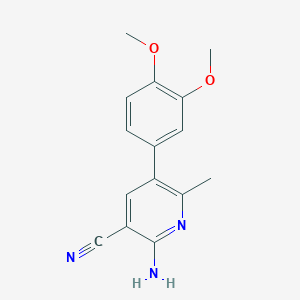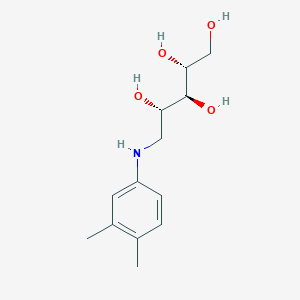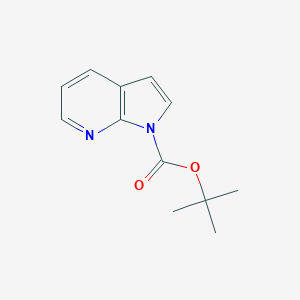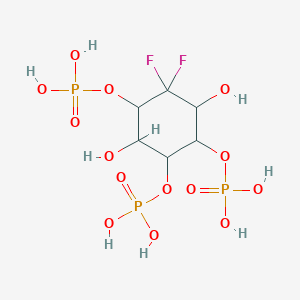
2,2-Difluoro-2-deoxy-inositol 1,4,5-trisphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-deoxy-inositol 1,4,5-trisphosphate (DFI-1) is a synthetic analog of inositol 1,4,5-trisphosphate (IP3) that is widely used in scientific research to study intracellular calcium signaling pathways. DFI-1 is a potent and selective inhibitor of IP3 receptors, which are responsible for releasing calcium from intracellular stores in response to various signaling pathways.
作用機序
2,2-Difluoro-2-deoxy-inositol 1,4,5-trisphosphate works by binding to the IP3 receptor and preventing the release of calcium from intracellular stores. This leads to a decrease in intracellular calcium signaling and can have a variety of downstream effects on cellular processes.
生化学的および生理学的効果
2,2-Difluoro-2-deoxy-inositol 1,4,5-trisphosphate has been shown to have a variety of biochemical and physiological effects in various cell types and tissues. These effects include inhibition of calcium signaling, modulation of neurotransmitter release, and regulation of muscle contraction.
実験室実験の利点と制限
2,2-Difluoro-2-deoxy-inositol 1,4,5-trisphosphate has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of IP3 receptors, which allows for precise modulation of intracellular calcium signaling pathways. Additionally, 2,2-Difluoro-2-deoxy-inositol 1,4,5-trisphosphate has a long half-life, which allows for sustained inhibition of IP3 receptors. However, 2,2-Difluoro-2-deoxy-inositol 1,4,5-trisphosphate can have off-target effects on other calcium channels, which can complicate interpretation of results.
将来の方向性
There are several areas of future research related to 2,2-Difluoro-2-deoxy-inositol 1,4,5-trisphosphate and IP3 receptors. One area of focus is the development of more selective inhibitors of IP3 receptors that do not have off-target effects. Another area of focus is the development of new techniques for studying intracellular calcium signaling pathways, including the use of genetically encoded calcium indicators and optogenetic tools. Finally, there is a need for more research on the role of IP3 receptors in various disease states, including cancer, neurodegenerative diseases, and cardiovascular diseases.
合成法
2,2-Difluoro-2-deoxy-inositol 1,4,5-trisphosphate can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to build the molecule from smaller building blocks, while enzymatic synthesis involves using enzymes to catalyze the formation of the molecule.
科学的研究の応用
2,2-Difluoro-2-deoxy-inositol 1,4,5-trisphosphate is widely used in scientific research to study the role of IP3 receptors in various physiological processes, including cell signaling, neurotransmission, and muscle contraction. 2,2-Difluoro-2-deoxy-inositol 1,4,5-trisphosphate is also used to study the role of IP3 receptors in various disease states, including cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
CAS番号 |
132488-75-6 |
|---|---|
製品名 |
2,2-Difluoro-2-deoxy-inositol 1,4,5-trisphosphate |
分子式 |
C6H13F2O14P3 |
分子量 |
440.08 g/mol |
IUPAC名 |
(2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H13F2O14P3/c7-6(8)4(10)3(21-24(14,15)16)2(20-23(11,12)13)1(9)5(6)22-25(17,18)19/h1-5,9-10H,(H2,11,12,13)(H2,14,15,16)(H2,17,18,19) |
InChIキー |
JEHSVQICCQDKLQ-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)(F)F)O)OP(=O)(O)O)OP(=O)(O)O)O |
正規SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)(F)F)O)OP(=O)(O)O)OP(=O)(O)O)O |
同義語 |
2,2-difluoro-2-deoxy-inositol 1,4,5-trisphosphate 2,2-F-IP3 DL-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



